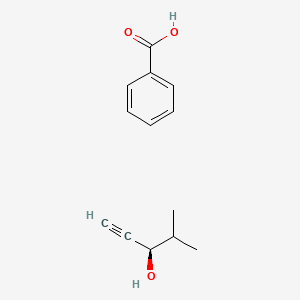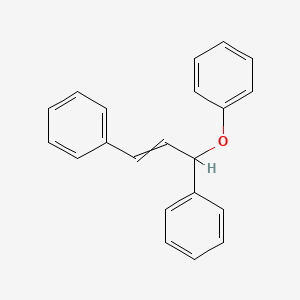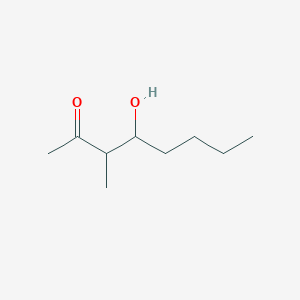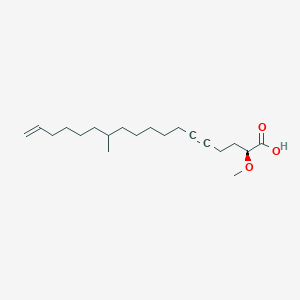
benzoic acid;(3R)-4-methylpent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is a compound that combines the properties of benzoic acid and (3R)-4-methylpent-1-yn-3-ol. Benzoic acid is an aromatic carboxylic acid with the chemical formula C₇H₆O₂, known for its use as a food preservative and in various industrial applications . (3R)-4-methylpent-1-yn-3-ol is an alkyne alcohol with a chiral center, adding unique stereochemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid can be achieved through the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts . Another method involves the hydrolysis of benzamide and benzonitrile . For (3R)-4-methylpent-1-yn-3-ol, the synthesis typically involves the use of chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrially, benzoic acid is produced by the catalytic oxidation of toluene with air, using vanadium pentoxide (V₂O₅) or manganese and cobalt acetates as catalysts . The production of (3R)-4-methylpent-1-yn-3-ol on an industrial scale would require efficient chiral synthesis methods to maintain the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of benzoic acid can yield benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products
Oxidation: Phenol
Reduction: Benzyl alcohol
Substitution: Nitrobenzoic acid, sulfonylbenzoic acid, halobenzoic acids
Aplicaciones Científicas De Investigación
Benzoic acid and its derivatives have extensive applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and used in the preservation of biological samples.
Industry: Employed in the production of plastics, resins, and as a corrosion inhibitor.
Mecanismo De Acción
Benzoic acid exerts its effects primarily through its ability to inhibit microbial growth. It is metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted . The antimicrobial action is due to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid: Another aromatic carboxylic acid with similar antimicrobial properties.
Phenylacetic acid: Shares the aromatic ring structure but has different functional groups.
Benzaldehyde: An aromatic aldehyde with similar reactivity in electrophilic aromatic substitution reactions.
Uniqueness
Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is unique due to the combination of the aromatic carboxylic acid and the chiral alkyne alcohol, providing distinct stereochemical and chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
476685-26-4 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
benzoic acid;(3R)-4-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-4-6(7)5(2)3/h1-5H,(H,8,9);1,5-7H,2-3H3/t;6-/m.0/s1 |
Clave InChI |
CAJRSYKIWDLSME-ZCMDIHMWSA-N |
SMILES isomérico |
CC(C)[C@H](C#C)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CC(C)C(C#C)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)

![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)
